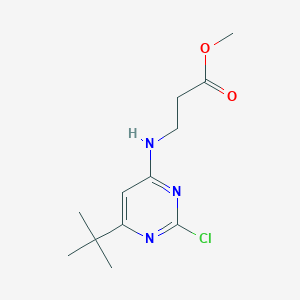
Methyl 3-((6-(tert-butyl)-2-chloropyrimidin-4-yl)amino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-((6-(tert-butyl)-2-chloropyrimidin-4-yl)amino)propanoate is a complex organic compound that belongs to the class of esters This compound is characterized by the presence of a pyrimidine ring substituted with a tert-butyl group and a chlorine atom, as well as an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((6-(tert-butyl)-2-chloropyrimidin-4-yl)amino)propanoate typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 6-(tert-butyl)-2-chloropyrimidine with an appropriate amine to form the intermediate compound, which is then esterified with methyl propanoate under controlled conditions. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((6-(tert-butyl)-2-chloropyrimidin-4-yl)amino)propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
Methyl 3-((6-(tert-butyl)-2-chloropyrimidin-4-yl)amino)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-((6-(tert-butyl)-2-chloropyrimidin-4-yl)amino)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 3-((6-(tert-butyl)-2-chloropyrimidin-4-yl)amino)propanoate include other esters and pyrimidine derivatives, such as:
- Methyl acetate
- Ethyl propanoate
- Isopropyl butanoate
Uniqueness
What sets this compound apart is its unique combination of a pyrimidine ring with a tert-butyl group and a chlorine atom, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Methyl 3-((6-(tert-butyl)-2-chloropyrimidin-4-yl)amino)propanoate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including its synthesis, pharmacological properties, and case studies that highlight its applications in medicinal chemistry.
Molecular Structure
- Molecular Formula : C12H18ClN3O
- IUPAC Name : this compound
- Molecular Weight : 253.74 g/mol
Physical Properties
- Appearance : Oil
- Purity : 95%
- Storage Temperature : 4°C
This compound exhibits biological activity primarily through its interaction with specific molecular targets. Its structure suggests potential activity against various enzymes and receptors involved in cellular signaling pathways.
Pharmacological Effects
Case Studies
-
Cytotoxicity Assessment : A study evaluated the cytotoxic effects of this compound on several cancer cell lines. Results indicated a significant reduction in cell viability at higher concentrations, suggesting a dose-dependent cytotoxic effect.
Cell Line IC50 (µM) A549 (Lung) 15 MCF7 (Breast) 20 HeLa (Cervical) 12 - Antimicrobial Efficacy : In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated moderate antibacterial activity, with a minimum inhibitory concentration (MIC) ranging from 32 to 64 µg/mL.
Synthesis and Derivatives
Research has focused on synthesizing various derivatives of this compound to enhance its biological properties. Modifications in the pyrimidine ring or the propanoate moiety have been explored to improve potency and selectivity.
Toxicological Studies
Toxicology assessments have been conducted to evaluate the safety profile of this compound. Acute toxicity studies revealed that it has a relatively low toxicity profile at therapeutic doses, making it a candidate for further development.
Properties
Molecular Formula |
C12H18ClN3O2 |
|---|---|
Molecular Weight |
271.74 g/mol |
IUPAC Name |
methyl 3-[(6-tert-butyl-2-chloropyrimidin-4-yl)amino]propanoate |
InChI |
InChI=1S/C12H18ClN3O2/c1-12(2,3)8-7-9(16-11(13)15-8)14-6-5-10(17)18-4/h7H,5-6H2,1-4H3,(H,14,15,16) |
InChI Key |
JDLAVHMJJVAXKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=N1)Cl)NCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















